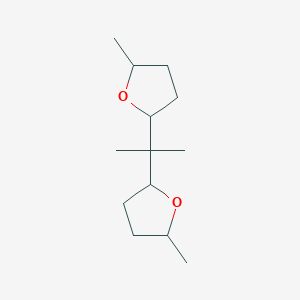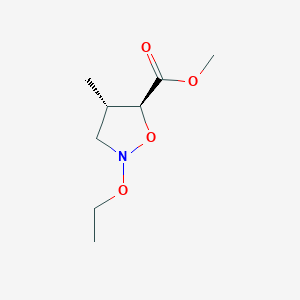
N-Benzylidene-2,6-dichloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylidene-2,6-dichloropyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom at position 1 of the pyrimidine ring, and two chlorine atoms at positions 2 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-2,6-dichloropyrimidin-4-amine typically involves the condensation of 2,6-dichloropyrimidin-4-amine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylidene-2,6-dichloropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-2,6-dichloropyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzylidene-2,6-dichloropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and antiviral agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Benzylidene-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylidene-2,6-dichloropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Benzylidene-2,6-dichloropyrimidine: Lacks the amine group at position 4.
N-Benzylidene-2,6-dichloropyrimidin-4-amine N-oxide: Oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of both the benzylidene group and the amine group at position 4, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H7Cl2N3 |
|---|---|
Poids moléculaire |
252.10 g/mol |
Nom IUPAC |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H7Cl2N3/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-7H/b14-7+ |
Clé InChI |
YWPCJYMDKCMHNY-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/C2=CC(=NC(=N2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


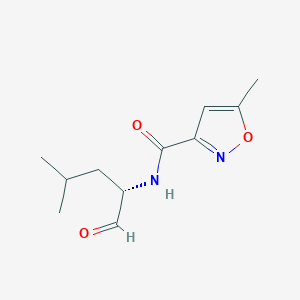
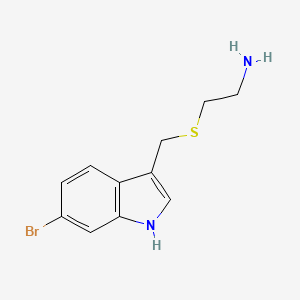
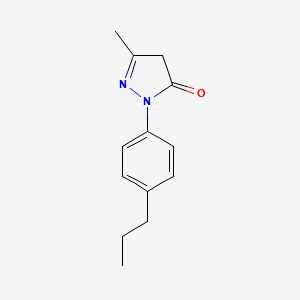


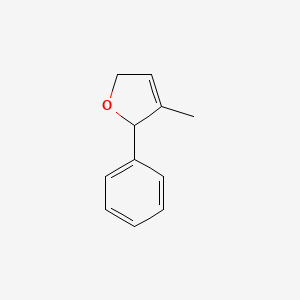



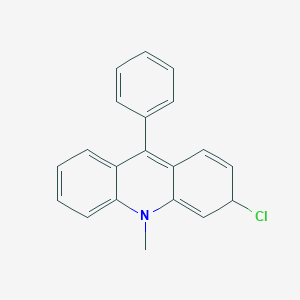
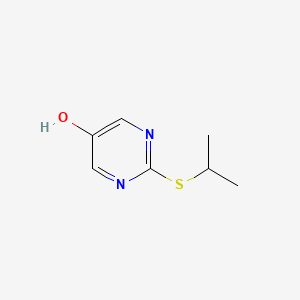
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
